N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine
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Overview
Description
N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine is an organic compound that features both bromine and fluorine substituents on benzylamine. Compounds with such halogenated benzyl groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine typically involves the reaction of 4-bromobenzylamine with 4-fluorobenzyl chloride under basic conditions. A common base used in such reactions is sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro compounds, or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different halogen or alkyl groups.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, compounds with halogenated benzyl groups are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, such compounds are investigated for their potential as drug candidates due to their ability to interact with biological targets.
Industry
In the industry, these compounds can be used in the development of new materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine would depend on its specific application. Generally, such compounds can interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. The molecular targets could include enzymes, receptors, and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromobenzyl)-N-(4-chlorobenzyl)amine
- N-(4-fluorobenzyl)-N-(4-iodobenzyl)amine
- N-(4-bromobenzyl)-N-(4-methylbenzyl)amine
Uniqueness
N-(4-bromobenzyl)-N-(4-fluorobenzyl)amine is unique due to the presence of both bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to other similar compounds. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN/c15-13-5-1-11(2-6-13)9-17-10-12-3-7-14(16)8-4-12/h1-8,17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVZNUSBNNCFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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